Cas no 171808-02-9 (Methyl 4’-Tosylmycophenolate)

Methyl 4’-Tosylmycophenolate is a chemically modified derivative of mycophenolic acid, designed to enhance stability and reactivity for specialized synthetic applications. This compound features a tosyl group at the 4’ position, which improves its utility as an intermediate in organic synthesis, particularly in the preparation of immunosuppressant analogs. The methyl ester moiety further increases its solubility in organic solvents, facilitating handling in laboratory settings. Its structural modifications make it a valuable precursor for targeted derivatization, offering controlled reactivity for precise chemical transformations. Suitable for research applications, this derivative is optimized for use in medicinal chemistry and pharmaceutical development, where high-purity intermediates are critical.
Methyl 4’-Tosylmycophenolate structure
Methyl 4’-Tosylmycophenolate structure
Product name:Methyl 4’-Tosylmycophenolate
CAS No:171808-02-9
MF:C25H28O8S
MW:488.550026893616
CID:1059251
PubChem ID:10529011

Methyl 4’-Tosylmycophenolate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4’-Tosylmycophenolate
    • methyl (E)-6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
    • Methyl 4’-Tosylmycop
    • Methyl 4'-TosylMycophenolate
    • UEHFBCOBVAUDFJ-LZYBPNLTSA-N
    • (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-4-[[(4-Methylphenyl)sulfonyl]oxy]-3-oxo-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester
    • DTXSID90441286
    • Methyl 4 inverted exclamation mark -Tosylmycophenolate
    • 171808-02-9
    • methyl (E) 6-(1,3-dihydro-6-methoxy-7-methyl-3-oxo-4-p-toluenesulfonyloxyisobenzofuran-5-yl)-4-methyl-4-hexenoate
    • CHEMBL392908
    • (4E)-6-[1,3-Dihydro-6-methoxy-7-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester;
    • Inchi: InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+
    • InChI Key: UEHFBCOBVAUDFJ-LZYBPNLTSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O

Computed Properties

  • Exact Mass: 488.15000
  • Monoisotopic Mass: 488.15048902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 853
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • PSA: 113.58000
  • LogP: 5.27290

Methyl 4’-Tosylmycophenolate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M330815-100mg
Methyl 4’-Tosylmycophenolate
171808-02-9
100mg
$ 1183.00 2023-09-07
TRC
M330815-10mg
Methyl 4’-Tosylmycophenolate
171808-02-9
10mg
$ 150.00 2023-09-07

Methyl 4’-Tosylmycophenolate Production Method

Additional information on Methyl 4’-Tosylmycophenolate

Comprehensive Overview of Methyl 4’-Tosylmycophenolate (CAS No. 171808-02-9): Properties, Applications, and Research Insights

Methyl 4’-Tosylmycophenolate (CAS No. 171808-02-9) is a specialized organic compound widely recognized in pharmaceutical and biochemical research. This derivative of mycophenolic acid has garnered significant attention due to its potential applications in immunosuppressive therapies and enzymatic studies. Researchers frequently explore its role in modulating key biological pathways, making it a subject of interest in drug development and molecular biology.

The compound’s structure features a tosyl (p-toluenesulfonyl) group, which enhances its reactivity and stability in synthetic processes. This modification is critical for improving bioavailability and target specificity, addressing common challenges in small-molecule drug design. As the demand for precision medicine grows, Methyl 4’-Tosylmycophenolate serves as a valuable intermediate in crafting next-generation therapeutics.

Recent studies highlight its utility in enzyme inhibition assays, particularly targeting inosine monophosphate dehydrogenase (IMPDH), a pivotal enzyme in purine biosynthesis. This aligns with current trends in autoimmune disease research, where IMPDH inhibitors are explored for conditions like lupus and rheumatoid arthritis. The compound’s CAS No. 171808-02-9 is often cited in patent literature, underscoring its commercial relevance.

From a synthetic chemistry perspective, Methyl 4’-Tosylmycophenolate exemplifies the convergence of green chemistry principles and efficiency. Its synthesis often employs catalytic methods to minimize waste, resonating with the industry’s shift toward sustainable practices. Researchers also investigate its structure-activity relationships (SAR) to optimize efficacy while reducing off-target effects.

In analytical applications, the compound’s distinct spectral properties (e.g., NMR and HPLC profiles) facilitate its identification and purity assessment. Laboratories prioritize high-purity standards for reliable results, especially in preclinical trials. This emphasis on quality control aligns with regulatory guidelines from agencies like the FDA and EMA.

Beyond pharmaceuticals, Methyl 4’-Tosylmycophenolate is explored in bioconjugation techniques, where its tosyl group enables selective protein modifications. Such innovations are pivotal in antibody-drug conjugate (ADC) development, a rapidly expanding field in oncology. These interdisciplinary applications highlight the compound’s versatility.

As interest in personalized medicine surges, the role of Methyl 4’-Tosylmycophenolate in targeted therapy formulations gains prominence. Its compatibility with nanocarrier systems (e.g., liposomes) further expands its potential in drug delivery. These advancements address patient-specific needs while improving therapeutic outcomes.

In summary, Methyl 4’-Tosylmycophenolate (CAS No. 171808-02-9) bridges fundamental research and clinical innovation. Its multifaceted applications—from immunosuppression to bioconjugation—reflect its growing importance in life sciences. Continued exploration of its mechanisms and derivatives will likely yield breakthroughs in medicine and biotechnology.

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